

Technical Guide: Biological Potential of Morpholine-Containing Benzoates

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Compound of Interest

Compound Name: *Methyl 2,5-difluoro-4-morpholin-4-ylbenzoate*

CAS No.: 1858251-27-0

Cat. No.: B1458787

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Executive Summary

The integration of the morpholine heterocycle into the benzoate scaffold represents a privileged structural motif in modern drug design. This combination leverages the unique physicochemical properties of morpholine—specifically its ability to modulate lipophilicity (

) and act as a hydrogen bond acceptor—with the versatile electronic tunability of the benzoate core.

This guide analyzes the pharmacological spectrum of these conjugates, specifically their role as Phosphatidylcholine-Specific Phospholipase C (PC-PLC) inhibitors in oncology, dual AChE/MAO-B inhibitors in neurodegeneration, and broad-spectrum antimicrobial agents. It provides actionable synthetic pathways, validated bioassay protocols, and rigorous Structure-Activity Relationship (SAR) maps to facilitate further development.

Chemical Architecture & Pharmacophore Logic

The Morpholine Advantage

Morpholine (

) is a non-aromatic heterocycle often employed to optimize the pharmacokinetic profile of drug candidates.[1][2][3]

- **Solubility Modulation:** The ether oxygen and amine nitrogen lower the compared to piperidine analogs, enhancing aqueous solubility without compromising membrane permeability.
- **Metabolic Stability:** The chair conformation of the morpholine ring is metabolically robust, often resisting rapid oxidative degradation compared to open-chain amines.

The Benzoate Scaffold

The benzoate moiety serves as the structural anchor. Its carboxylic acid/ester functionality allows for:

- **Prodrug Design:** Esterification improves cellular uptake, hydrolyzed intracellularly to the active acid.
- **Electronic Tuning:** Substituents on the phenyl ring (electron-withdrawing vs. donating) modulate the of the acid and the electron density of the morpholine nitrogen (if directly conjugated).

Therapeutic Frontiers

Oncology: Targeting PC-PLC

Dysregulation of choline phospholipid metabolism is a hallmark of cancer.[4][5]

Phosphatidylcholine-specific phospholipase C (PC-PLC) is overexpressed in breast (MDA-MB-231) and colorectal (HCT116) cancers.

- **Mechanism:** Morpholine-containing benzoates, specifically 2-morpholino-5-N-benzylamino benzoic acids, mimic the transition state of phosphatidylcholine hydrolysis.
- **Key Insight:** The morpholine ring likely occupies the choline-binding pocket of the enzyme, while the benzoate carboxylate interacts with the zinc/calcium catalytic core.
- **Efficacy:** Derivatives have shown values in the low micromolar range, inducing cell cycle arrest in the G1 phase and promoting apoptosis.[6][7]

Neurology: Dual AChE and MAO-B Inhibition

In Alzheimer's disease pathology, the simultaneous inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) is a coveted therapeutic goal.[8]

- **Dual Action:** Morpholine-substituted benzyl derivatives have demonstrated the ability to span the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.
- **Selectivity:** The morpholine oxygen forms specific hydrogen bonds with residues in the MAO-B active site (e.g., Tyr326), conferring selectivity over MAO-A.

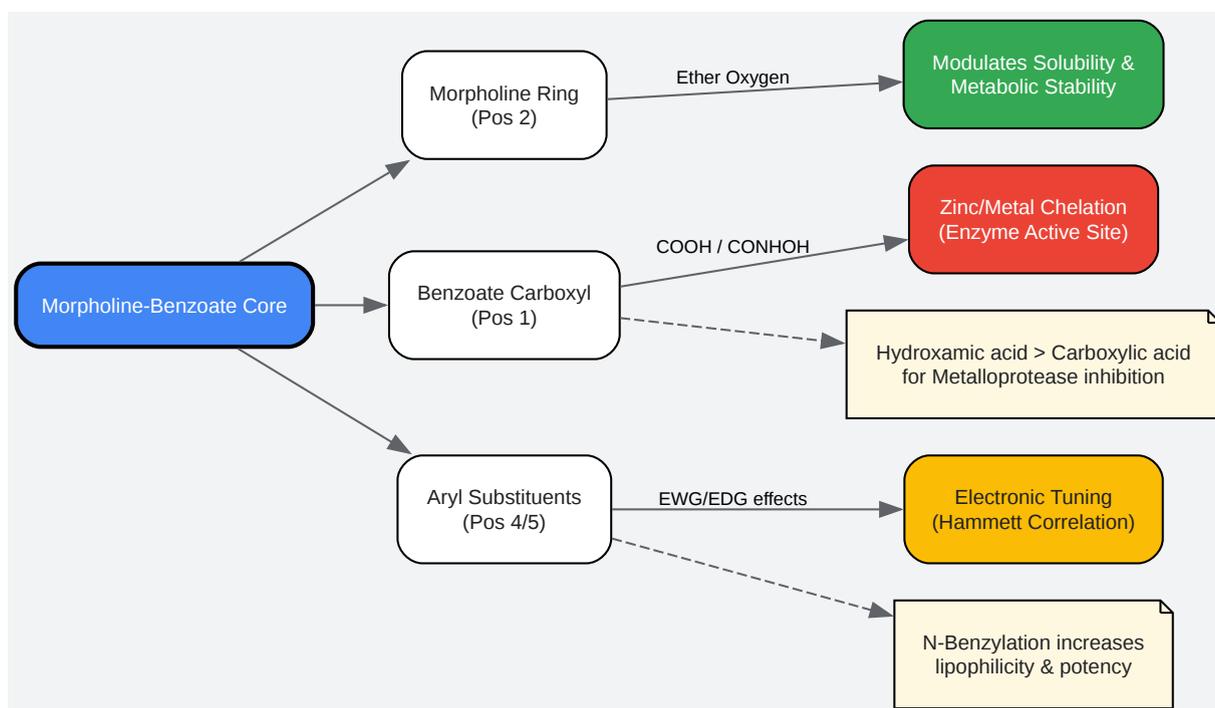
Antimicrobial Activity

Morpholine benzoates exhibit bacteriostatic activity against Gram-positive bacteria (*S. aureus*, *B. subtilis*).

- **Mode of Action:** These compounds likely disrupt bacterial cell membranes or inhibit bacterial DNA gyrase, similar to quinolone mechanisms, driven by the cationic nature of the protonated morpholine nitrogen at physiological pH.

Structure-Activity Relationship (SAR) Analysis

The biological potency of this scaffold is strictly governed by specific structural modifications.



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Figure 1: SAR Map detailing the functional contribution of each pharmacophore component.

Experimental Protocols (Self-Validating Systems) Synthesis: Ullmann Coupling for 2-Morpholinobenzoic Acids

This protocol installs the morpholine ring directly onto the benzoate core using copper catalysis.

Reagents:

- 2-Bromobenzoic acid (1.0 equiv)
- Morpholine (1.2 equiv)

- (2.0 equiv, base)
- Cu powder or CuI (0.1 equiv, catalyst)
- DMF (Solvent)

Workflow:

- Preparation: Dissolve 2-bromobenzoic acid in DMF (0.5 M concentration) in a round-bottom flask.
- Activation: Add

and stir for 15 minutes at room temperature to deprotonate the acid.
- Coupling: Add morpholine and the Copper catalyst.
- Reflux: Heat the mixture to 100°C for 12–16 hours under an inert atmosphere ().
- Validation (TLC): Monitor reaction progress using TLC (Hexane:EtOAc 3:1). The starting bromide spot should disappear.
- Work-up: Acidify with 1M HCl to pH 3 to precipitate the product. Extract with Ethyl Acetate.
- Purification: Recrystallize from Ethanol/Water.

Quality Control:

- NMR: Look for morpholine peaks (3.0–3.8 ppm, multiplets) and the disappearance of the ortho-proton signal of the benzoic acid.
- Yield Target: >75%.

Biological Assay: PC-PLC Inhibition (Amplex Red Method)

A fluorometric assay to quantify the inhibition of PC-PLC activity.

Materials:

- Enzyme: Purified *Bacillus cereus* PC-PLC (commercial source).
- Substrate: Phosphatidylcholine (PC).
- Detection: Amplex Red Phosphatidylcholine-Specific Phospholipase C Assay Kit.
- Instrument: Fluorescence microplate reader (Ex/Em: 530/590 nm).

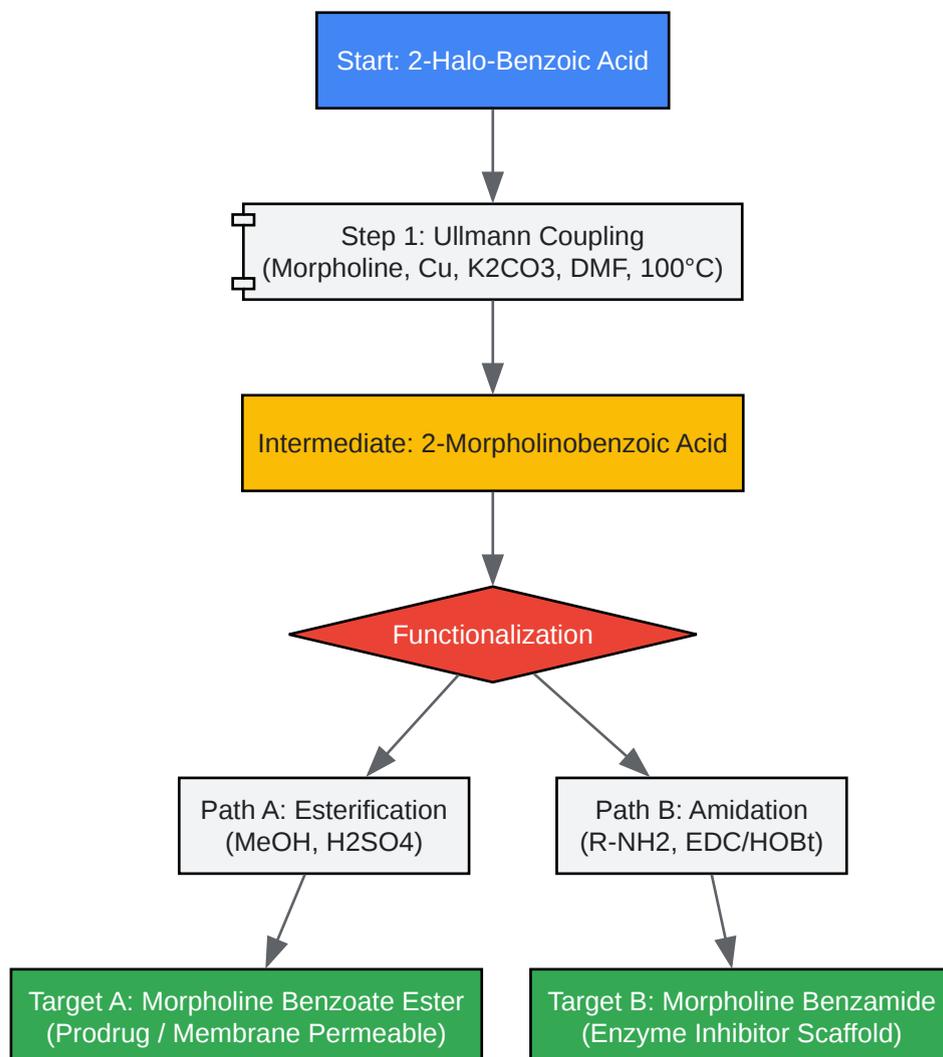
Protocol:

- Compound Prep: Prepare 10 mM stock solutions of morpholine benzoates in DMSO. Dilute to test concentrations (0.1 μ M – 100 μ M) in reaction buffer (50 mM Tris-HCl, pH 7.4, 5 mM).
- Incubation: Add 50 μ L of diluted compound and 50 μ L of PC-PLC enzyme (0.2 U/mL) to a 96-well black plate. Incubate for 30 mins at 37°C.
 - Negative Control: Buffer + Enzyme (No inhibitor).
 - Positive Control: D609 (Known PC-PLC inhibitor).[9]
 - Blank: Buffer only.
- Substrate Addition: Add 100 μ L of working solution containing Amplex Red, Horseradish Peroxidase (HRP), Alkaline Phosphatase, and Phosphatidylcholine.
- Kinetic Read: Measure fluorescence immediately and every 2 minutes for 60 minutes.
- Data Analysis: Calculate the slope (V_{max}) of the linear portion of the curve.
 - Determine
using non-linear regression (GraphPad Prism).

Self-Validation:

- Z-Factor: Must be > 0.5 for the assay to be considered statistically robust.
- Dose-Response: The positive control (D609) must show an
within expected literature ranges (approx. 20-50 μM).

Synthesis Visualization



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Figure 2: Synthetic workflow for generating diverse morpholine-benzoate libraries.

Data Summary: Comparative Potency

Compound Class	Target	Cell Line / Assay	Activity (/ MIC)	Reference
2-Morpholino-5-N-benzylamino benzoic acid	PC-PLC	MDA-MB-231 (Breast Cancer)	2.5 ± 0.3 μM	[1]
Morpholine-Benzimidazole Hybrid (5h)	VEGFR-2	HT-29 (Colon Cancer)	3.10 ± 0.98 μM	[2]
Morpholine-Quinazoline (AK-3)	Apoptosis Inducer	A549 (Lung Cancer)	10.38 ± 0.27 μM	[3]
Morpholine-Chalcone (MO5)	AChE / MAO-B	Acetylcholinesterase Assay	6.1 μM (AChE)	[4]
Morpholine Mannich Base	Bacterial Membrane	S. aureus	12.5 μg/mL (MIC)	[5]

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